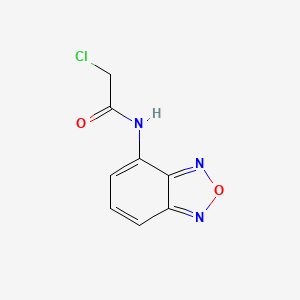

N-2,1,3-benzoxadiazol-4-yl-2-chloroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-2,1,3-benzoxadiazol-4-yl-2-chloroacetamide” is a biochemical used for proteomics research . It belongs to the class of organic compounds known as alpha amino acid amides .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acyl-imidazole derivative of the fluorescent fatty acid was used to esterify L-alpha-glycerophosphorylcholine .Molecular Structure Analysis

The molecular formula of “this compound” is C8H6ClN3O2 . Its molecular weight is 211.61 .Applications De Recherche Scientifique

Anticonvulsant Evaluation :

- A study focused on synthesizing and evaluating the anticonvulsant activities of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide. Compounds similar to N-2,1,3-benzoxadiazol-4-yl-2-chloroacetamide showed significant anticonvulsant activity in various tests (Nath et al., 2021).

Fluorescence Assay for Phospholipid Membrane Asymmetry :

- Highly fluorescent analogues of this compound have been used to examine lipid transport and membrane structure. A method involving chemical modification of these compounds in artificial and biological membranes was developed, providing insights into membrane asymmetry (McIntyre & Sleight, 1991).

Investigations in Metabolic Stability :

- Research on structure-activity relationships of phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) dual inhibitors involved compounds structurally related to this compound. These studies help in understanding the metabolic stability of such compounds (Stec et al., 2011).

Anticancer Activities :

- Some derivatives of this compound were synthesized and investigated for their anticancer activities. Notable activity was observed in some compounds, highlighting their potential in cancer treatment (Tay, Yurttaş & Demirayak, 2012).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones :

- The synthesis of ring-annulated thiazolo[3,2-a]pyrimidinone products using this compound as a building block was studied. This research contributes to the development of new chemical structures (Janardhan et al., 2014).

Antimicrobial Activity and Cytotoxicity of Novel Derivatives :

- A study on the synthesis and evaluation of novel oxadiazole derivatives, including compounds structurally related to this compound, showed significant antimicrobial activities and varying levels of cytotoxicity (Kaplancıklı et al., 2012).

Synthesis and Anti-bacterial Study of N-substituted Derivatives :

- Research on the synthesis of N-substituted derivatives of a compound structurally related to this compound revealed moderate to significant antibacterial activity (Khalid et al., 2016).

Antitrypanosomal Drugs :

- A series of derivatives of 1,2,5-oxadiazole N-oxide, related to this compound, were synthesized and tested for antitrypanosomal activity. The study contributes to the development of potential antichagasic drugs (Cerecetto et al., 1999).

Green Ultrasound Synthesis and Antibacterial Evaluation :

- A study on the green ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus showed promising antimicrobial activities (Rezki, 2016).

Mécanisme D'action

The mechanism of action of similar compounds has been studied. For example, halogenated N - (1,3,4-oxadiazol-2-yl)benzamides were able to depolarize bacterial membranes and regulate siderophore biosynthesis and heme regulation . Iron starvation is part of the mechanism of action that led to bacterial killing .

Orientations Futures

Propriétés

IUPAC Name |

N-(2,1,3-benzoxadiazol-4-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c9-4-7(13)10-5-2-1-3-6-8(5)12-14-11-6/h1-3H,4H2,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBYPBBMQWHNOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 2-methoxybenzoate](/img/structure/B2989690.png)

![2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide](/img/structure/B2989693.png)

![1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline](/img/structure/B2989697.png)

![2-(((5-Bromo-2-methylthiazol-4-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2989698.png)

![1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine](/img/structure/B2989700.png)

![2-[(3-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2989707.png)